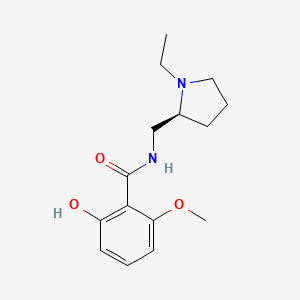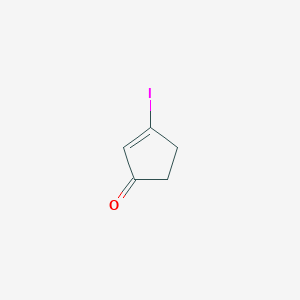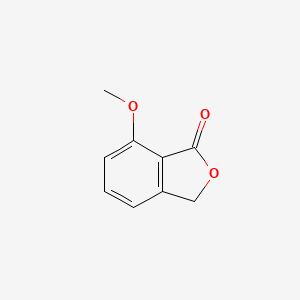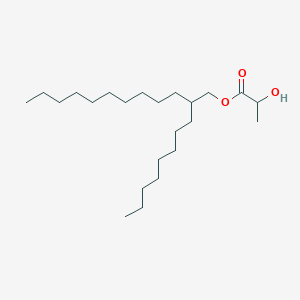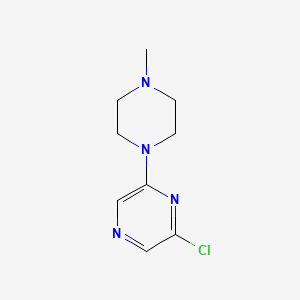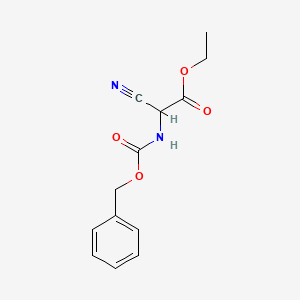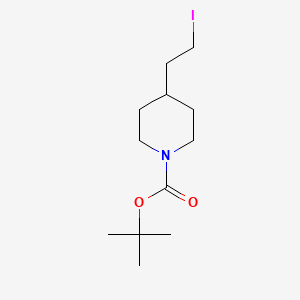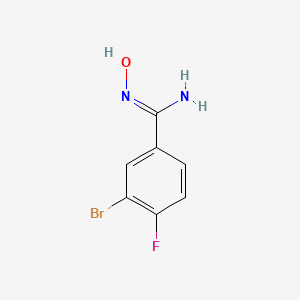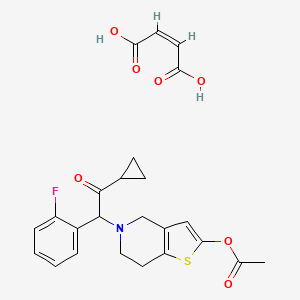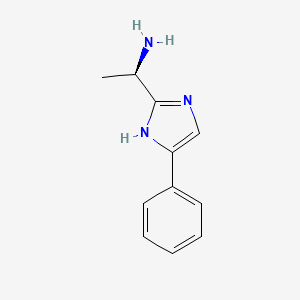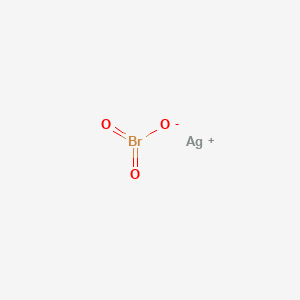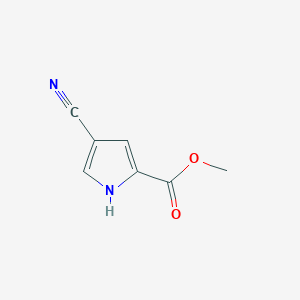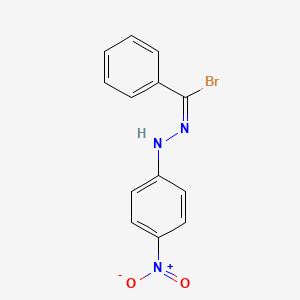
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is a chemical compound with the molecular formula C13H10BrN3O2 and a molecular weight of 320.14 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . This compound is known for its unique structure, which includes a nitrophenyl group and a benzenecarbohydrazonoyl moiety, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide typically involves the reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of benzenecarbohydrazonoyl chloride by reacting benzenecarbohydrazide with thionyl chloride.
Step 2: Reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound where the bromine atom is replaced by the nucleophile.
Reduction: The major product is the corresponding amino derivative of the compound.
Oxidation: The major products are typically oxidized derivatives of the hydrazonoyl moiety.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide involves its ability to participate in nucleophilic aromatic substitution reactions. The nitrophenyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . The bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrophenyl)benzenecarbohydrazonoyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
N-(4-Nitrophenyl)benzenecarbohydrazonoyl iodide: Similar in structure but contains an iodine atom instead of a bromine atom.
Uniqueness
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is unique due to its specific reactivity and the presence of the bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic aromatic substitution reactions .
Eigenschaften
CAS-Nummer |
962-13-0 |
|---|---|
Molekularformel |
C13H10BrN3O2 |
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)benzenecarbohydrazonoyl bromide |
InChI |
InChI=1S/C13H10BrN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H |
InChI-Schlüssel |
BNXSRUVQYMMQEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


